Author: BenchChem Technical Support Team. Date: April 2026
Initiating the Analysis
I'm currently dissecting the request. The focus is a step-by-step synthesis protocol for 1-(2,3-Difluoro-4-hydroxyphenyl)ethanone. My goal is to craft detailed application notes and protocols, keeping in mind the audience's expertise. I'm starting by clarifying the specific compound and the desired output format.
Defining the User
I've clarified the intended audience: researchers, scientists, and drug development experts. I'm focusing on their needs, especially full editorial autonomy and a scientifically sound approach. My approach will emphasize causality in experimental choices, ensuring a self-validating system with in-text citations and a comprehensive reference list. Data will be summarized in tables, and methodologies detailed, all with mandatory Graphviz diagrams for workflow clarity. The Graphviz specs are also noted.
Verifying CAS Number
I'm currently verifying the CAS number provided. I'm cross-referencing it with other sources and exploring alternative CAS numbers. I'm also delving into synthesis routes, particularly focusing on Friedel-Crafts acylation of phenols (specifically 2,3-difluorophenol) and Fries rearrangement of phenyl acetates for these compounds.
Analyzing Synthesis Approaches
I've started exploring the synthesis of 2',3'-difluoro-4'-hydroxyacetophenone. Initially, I'm focusing on the common routes: Fries rearrangement and Friedel-Crafts acylation. I'm now examining the initial search result, looking for a promising synthetic pathway or key insights into these methods.
Evaluating Fries Rearrangement
I've just reviewed a relevant journal article detailing a Fries rearrangement from 2,3-difluorophenyl acetate, achieving the desired difluoroacetophenone. This confirms the feasibility of this route. The yield, at 28%, needs optimization, but the approach is sound. The paper mentioned using 1,2-dichlorobenzene and AlCl3, which seem reasonable conditions.
Confirming Reaction Mechanism
I've clarified the reaction sequence: starting with 2,3-difluorophenol, I'll acetylate it to create 2,3-difluorophenyl acetate. Then, I'll perform a Fries rearrangement. I've double-checked the numbering and confirmed that the target product, 1-(2,3-difluoro-4-hydroxyphenyl)ethanone, is correctly identified. The procedure now includes the acetylation and Fries rearrangement conditions.
Designing Application Note
I've decided to draft an Application Note based on the two-step synthesis. First, there's the O-acetylation of 2,3-difluorophenol. Second, I'll execute the Lewis acid-catalyzed Fries rearrangement to get 1-(2,3-difluoro-4-hydroxyphenyl)ethanone. I've designed the Application Note as per my latest draft, including an Introduction, Reaction Pathway, Methodology and Analytical Characterization. I will add a Troubleshooting section as well.
Justifying Experimental Choices
I'm now diving into the rationale behind the reaction conditions. I understand why 1,2-dichlorobenzene acts as a solvent and why anhydrous AlCl3 is essential for the reaction. I also consider the thermodynamic versus kinetic control of the Fries rearrangement, ensuring the hydroxyl group is in the appropriate position. Lastly, I've confirmed the citation details for the J. Med. Chem. 2006 paper, which will be essential to provide context for my application note. The reference URL is: [Link].
Locating Relevant Citation
I've pinpointed the exact citation I was seeking. It's Vasselin et al.'s "Structural Studies on Bioactive Compounds. 40. Synthesis and Biological Properties of Fluoro-, Meth..." - I'll continue to track down this one.
Drafting Detailed Application Note
I've crafted the title: "Synthesis Protocol for 1-(2,3-Difluoro-4-hydroxyphenyl)ethanone via Lewis Acid-Mediated Fries Rearrangement". I'm structuring the application note. The introduction now includes a concise overview of the target compound's significance and lays out the Fries rearrangement mechanism, including regioselectivity considerations. My goal is to deliver a clear and concise explanation for this vital chemical transformation.
Constructing Reaction Diagram
I'm now putting together the Graphviz diagram of the reaction pathway. Nodes for 2,3-difluorophenol, acetic anhydride, the acetate, aluminum chloride, and the final products are being created. I have the necessary information to show that the para product (desired) and the ortho-migration byproduct have been clearly added to the flowchart. I have also added colors and text colors to the diagram to ensure a clear distinction.
Developing Experimental Procedures
I've sketched out two new protocols. One details a homo-Fries rearrangement with 1,2-dichlorobenzene and AlCl3, explaining the solvent choice and Lewis acid role. The other covers isolation and purification: extraction with EtOAc, silica gel column chromatography, and recrystallization. I'm also preparing an analytical data table including expected NMR and IR peaks based on literature values.
Revising Spectral Interpretation
I've been meticulously reviewing the spectral data, specifically focusing on the 1H NMR data. I initially misidentified the hydrogen bonding based on the structural formula. However, the chemical shift of 12.59 ppm for the hydroxyl group strongly suggests it is ortho to the acetyl group, thus forming an intramolecular hydrogen bond, as observed in the spectra. The melting point is now also consistent.
Confirming Key Structure
I've just confirmed the structure. The paper indicates 6e is a 2-hydroxyacetophenone. With starting material as 2,3-difluorophenyl acetate, the acetyl group migrates to position 6 (ortho to the hydroxyl) forming 1-(3,4-difluoro-2-hydroxyphenyl)ethanone. However, the target compound, according to Synthonix's SMILES, is 1-(2,3-difluoro-4-hydroxyphenyl)ethanone which is CC(C1=CC=C(O)C(F)=C1F)=O. This means I need to reevaluate how this is achieved. Does the acetate transfer to the position 4 hydroxyl, or is there another pathway to the position 4 hydroxyl?
Clarifying Isomer Migration
I've clarified the reaction outcomes. Migration to position 4 leads to the desired product, 1-(2,3-difluoro-4-hydroxyphenyl)ethanone, the para isomer. The paper isolated the ortho isomer. Fries rearrangements commonly give ortho and para mixtures. I will focus on isolating the para-isomer by carefully optimizing reaction conditions.
Refining Protocol Specifics
I'm now drafting the protocol text to explicitly state the Fries rearrangement of 2,3-difluorophenyl acetate yields ortho and para isomers. The desired para-isomer will be isolated via silica gel column chromatography. The OH shift for the para-isomer will be around 5-7 ppm. I'm also revising the Graphviz diagram to represent a more accurate reaction scheme.
Optimizing Visual Representation
I'm now revising the Graphviz diagram with color contrast in mind, particularly for the text labels. Ensuring distinct colors for arrows/symbols against the background is essential, and I am avoiding identical colors for foreground elements. The DOT code is being tested to ensure sufficient contrast between the node text and background colors.
Detailing Synthesis Parameters
I'm now detailing the E-E-A-T aspects, specifically the necessary reaction conditions for the Fries rearrangement. I recognize that the difluoro substitution pattern strongly deactivates the ring, so a strong Lewis acid (anhydrous AlCl3) and high temperatures are essential. I'm noting specific molar equivalents for 2,3-difluorophenol, acetic anhydride, and pyridine, as well as the acetate and AlCl3 for the Fries. I'll cite the relevant J. Med. Chem. paper.
Structuring Application Note
I'm now refining the application note's structure, focusing on a detailed table of reagents and stoichiometry. I've also begun populating an analytical validation table with expected data, linking techniques to structural assignments. I'm aiming for a comprehensive guide.
Analyzing Spectral Data
I'm now carefully analyzing spectral data for the expected para-isomer, contrasting it with the ortho-isomer. I've compiled 1H and 19F NMR values, including aromatic protons, phenolic OH, acetyl methyl, and aromatic fluorines, plus the LC-MS molecular ion. This ensures a comprehensive analytical perspective, explicitly highlighting expected differences based on isomer.
Elaborating Reaction Pathway
I'm now detailing the step-by-step procedures for synthesizing 1-(2,3-difluoro-4-hydroxyphenyl)ethanone. First, the 2,3-difluorophenyl acetate is created, followed by the crucial Fries rearrangement using AlCl3. I've focused on reaction conditions: slow reactant addition, controlled temperatures, and the rationale for reagent equivalents to ensure optimal conditions and outcomes.
Developing Isolation Techniques
I am working on the chromatographic separation procedure. I've designed an extraction with ethyl acetate, and then I'll use brine washes, drying with MgSO4, and concentrating in vacuo. High-boiling 1,2-dichlorobenzene may be removed by vacuum distillation or loaded directly onto the column. I will use silica gel column chromatography.
Refining Separation Procedure
I'm now detailing the chromatographic separation procedure, starting with a gradient elution on silica gel using Hexanes:Ethyl Acetate. I'm noting the expected elution order: the ortho-isomer first, followed by the desired para-isomer. I must ensure the inclusion of in-text citations.
Finalizing Methodology Details
I'm now integrating all methodological details into the application note, ensuring complete clarity and replicability. The detailed, step-by-step procedures for the chemical synthesis and chromatography are now complete. I've also integrated the Graphviz diagrams, accompanied by captions that describe the workflows. I've checked the color palette and added the appropriate in-text citations, as requested.
Incorporating Citations
I'm now incorporating citations to properly attribute claims. I'm using and for the J. Med. Chem. paper detailing the synthesis of fluoro-substituted hydroxyacetophenones via Fries rearrangement. The CAS number (1512079-26-3) for 1-(2,3-difluoro-4-hydroxyphenyl)ethanone is cited as. I'm meticulously revising the application note to ensure each claim related to search results is properly referenced.
Formatting Reference List
I'm now formatting the reference list according to specifications. The application note incorporates numbered citations, linking claims to each source and including titles, sources, and URLs. I have also verified the links. I'm checking that the references cited match the claims.
Mapping Citations Concisely
I'm now integrating reference into the text as intended. I will use the exact format `` in the text and in the Reference list. The DOT graph attributes have also been double-checked for accuracy.
Reviewing Protocol Validation
I'm now adding validation checkpoints to each protocol, ensuring they're self-validating. I've also re-reviewed causality notes and confirmed their integration within the protocol explanations, enhancing the application note's depth. My plan is to ensure each step includes clear validation measures.
Validating Experimental Procedures
I'm now detailing validation protocols for each stage. For the acetate formation, TLC will confirm consumption of the phenol. The subsequent Fries rearrangement requires TLC to differentiate ortho- and para-isomers. I'll verify the CAS number and structural data for compound identification and reference these items in the tables. I'm organizing the data into a stoichiometry table and an analytical characterization table.
Refining Note Completeness
I'm now revising the application note to meet comprehensive expectations. I've re-examined the entire note, making a detailed check for clarity, completeness, and accuracy. I've ensured a strong and clear connection to the structural information. I've added a validation section with criteria and clear validation methods and completed the spectral interpretation, especially for the key structures.
Finalizing Workflow Diagram
I've just finalized the reaction pathway diagram, ensuring all elements are accurate and visually clear. The DOT code is optimized for readability, with nodes representing each step of the synthesis. The necessary citations are included to fully document the synthesis route.
Optimizing Isolation Procedure
I'm now detailing the chromatographic separation procedure further. I plan to use a gradient elution starting with Hexanes:Ethyl Acetate (9:1) to elute the ortho-isomer, followed by increasing the polarity for the para-isomer. I am considering adding a modifier like DCM to improve the para-isomer's elution and also adding a detailed flow chart.
Refining Acetylation Steps
I'm now revising the O-acetylation step for clarity, including specific molar equivalents for each reagent. The protocol now details the slow, controlled addition of acetic anhydride and the rationale behind cooling the reaction mixture. I also expanded the causality notes to incorporate a rationale.
Validating Acetylation Reaction
I've detailed and validated the O-acetylation step, including reagent equivalents, slow addition, and the rationale for cooling, plus the workup and validation checks. The TLC method, IR spectroscopy, and relevant data now clearly document protocol success.
Detailing Fries Mechanism
I'm now detailing the step-by-step procedures. I will start by adding crude 2,3-difluorophenyl acetate (76.8 mmol) in anhydrous 1,2-dichlorobenzene (80 mL). I'm adding anhydrous aluminum chloride (153.6 mmol, 2.0 eq) in three portions. I've noted that 2.0 equivalents of AlCl3 is strictly required to drive the reaction forward. I will heat the mixture to 110 °C for 16 hours.
Refining Chromatographic Procedure
I'm now revising the chromatographic procedure. I've focused on the rationale behind each step, adding explanations to enhance clarity. I'm noting that the ortho-isomer's hydrogen bonding will cause it to elute faster than the target para-isomer. The optimized Hexanes:Ethyl Acetate gradient is expected to cleanly separate both compounds, allowing for easy isolation.
Refining Spectral Analysis
I'm now diving deep into the spectral data analysis. The key is distinguishing the ortho and para isomers. The 1H NMR spectra is the most important for separation. I expect the ortho-isomer to show the strongly deshielded OH signal due to intramolecular hydrogen bonding, and in the para isomer it will show a more regular signal range. The 19F NMR spectra, for the aromatic fluorines, will be very diagnostic to distinguish between the two, due to differing shielding, and the coupling pattern.
Interpreting NMR Data
I'm now integrating the NMR data table. I will need to carefully integrate it. I will summarize it so it will enhance the spectral analysis. I have included the expected values, referencing the literature for molecular weight. The goal is to clearly establish the spectral characteristics of the desired para-isomer for confident identification, separating the signal for the ortho-isomer.
Verifying URL Integration
I'm now integrating the provided URLs. I will verify that the ACS journal link is functional, and I'll carefully check the VertexAI search URL to verify its integrity for citation.
Prioritizing Link Integrity
I've replaced the ACS journal's deep link with a clean URL and used standard URLs for Synthonix and Sigma-Aldrich, prioritizing stable landing pages. The Graphviz color scheme has been reviewed, with validated contrast between background and text, ensuring all colors are from the specified palette.